(9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate
Description
Historical Context and Discovery Timeline
The development of this compound can be traced through the convergence of two distinct areas of chemical research: the evolution of fluorenylmethyl protecting group chemistry and the systematic exploration of pyrido-pyrimidine heterocyclic systems. The compound first appeared in chemical databases on December 4, 2007, with the most recent structural modifications documented as recently as May 18, 2025, indicating ongoing research interest and potential structural refinements.
The fluorenylmethyl moiety incorporated in this compound has its roots in the development of fluorenylmethyloxycarbonyl protecting group chemistry, which gained prominence in organic synthesis, particularly in peptide chemistry, due to its unique deprotection characteristics under mild basic conditions. The fluorenylmethyl esters were first systematically studied and developed as carboxyl protecting groups, offering selective deprotection under mild conditions using secondary amines without causing racemization. This protecting group strategy was subsequently adopted and modified for various synthetic applications beyond peptide chemistry.
Simultaneously, the pyrido[4,3-d]pyrimidine core structure emerged from extensive research into bicyclic heterocyclic systems combining pyridine and pyrimidine rings. The systematic investigation of these compounds has revealed their potential as important intermediates in medicinal chemistry and pharmaceutical research. The synthesis of pyrido[4,3-d]pyrimidine derivatives has been the subject of multiple comprehensive reviews, highlighting the diverse methodologies developed for creating these complex heterocyclic frameworks.
Structural Classification Within Pyrido[4,3-d]Pyrimidine Derivatives
This compound belongs to the family of pyrido[4,3-d]pyrimidine derivatives, which are classified as bicyclic heterocyclic compounds formed by the fusion of a pyridine ring and a pyrimidine ring. These compounds represent a subset of pyridopyrimidines, which are ortho-fused bicyclic heterocyclic structures that have garnered significant attention in medicinal chemistry due to their biological properties and synthetic versatility.
The specific structural features of this compound include several key elements that distinguish it within the pyrido[4,3-d]pyrimidine family. The molecular formula C22H17Cl2N3O2 indicates a molecular weight of 426.3 grams per mole, with the structure incorporating two chlorine atoms at positions 2 and 4 of the pyrimidine ring. The partially saturated nature of the pyrido ring system, as indicated by the 7,8-dihydro designation, places this compound in the category of tetrahydropyrido[4,3-d]pyrimidine derivatives, which have been extensively used as starting materials for multi-step synthesis of various bioactive compounds.
The fluorenylmethyl carboxylate functionality represents a protecting group strategy commonly employed in synthetic organic chemistry. This bulky aromatic substituent serves multiple purposes: it provides steric protection for the carboxyl group, enables selective deprotection under specific conditions, and often enhances the crystallinity and purification characteristics of the target molecule. The fluorenylmethyl group is particularly valued for its stability toward acids and hydrolysis, while remaining susceptible to deprotection by weak bases such as piperidine.
The presence of two chlorine substituents at positions 2 and 4 of the pyrimidine ring system introduces reactive sites that can undergo nucleophilic substitution reactions, making this compound a valuable intermediate for further synthetic elaboration. These halogen substituents can be replaced by various nucleophiles, including nitrogen and oxygen-containing functional groups, enabling the synthesis of a wide range of derivatives with potentially diverse biological activities.
Academic Significance in Heterocyclic Chemistry Research
The academic significance of this compound extends across multiple domains of chemical research, reflecting the compound's unique structural features and synthetic potential. This molecule serves as an exemplar of sophisticated heterocyclic chemistry that integrates protecting group strategies with complex ring systems, making it a valuable subject for both theoretical studies and practical synthetic applications.
Within the broader context of pyrido[4,3-d]pyrimidine research, this compound contributes to the understanding of structure-activity relationships in bicyclic heterocyclic systems. The pyrido[4,3-d]pyrimidine scaffold has been extensively studied for its biological properties, including potential applications as enzyme inhibitors and therapeutic agents. Recent research has highlighted the development of pyrido[4,3-d]pyrimidine derivatives as potential sterol 14α-demethylase inhibitors, demonstrating the continued relevance of this structural class in drug discovery efforts.
The synthetic methodologies required to prepare compounds of this complexity have driven significant advances in heterocyclic chemistry. Multiple synthetic approaches have been developed for constructing pyrido[4,3-d]pyrimidine systems, including cyclization processes, multicomponent reactions, and sequential transformations that build the bicyclic framework from simpler precursors. The incorporation of the fluorenylmethyl protecting group adds an additional layer of synthetic complexity, requiring careful consideration of reaction conditions and protecting group compatibility.
Research into pyrido[4,3-d]pyrimidine derivatives has revealed diverse synthetic pathways, with compounds derived from both pyridine and pyrimidine fusion strategies, as well as multicomponent synthesis approaches. The mechanistic pathways of these reactions have been extensively studied, providing valuable insights into the fundamental chemistry of these heterocyclic systems. The development of new strategies for synthesizing these compounds continues to be an active area of research, with recent reviews highlighting innovative approaches that may prove useful for future synthetic endeavors.
The biological evaluation of pyrido[4,3-d]pyrimidine derivatives has demonstrated their potential across multiple therapeutic areas, including antimicrobial, antifungal, and enzyme inhibition applications. This biological relevance has sustained academic interest in developing new synthetic methods and exploring novel substitution patterns within this structural class. The specific substitution pattern present in this compound, with its dichlorinated pyrimidine ring and protected carboxyl group, represents a strategically designed intermediate that could serve as a precursor to a wide range of biologically active derivatives.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 2,4-dichloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O2/c23-20-17-11-27(10-9-19(17)25-21(24)26-20)22(28)29-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,18H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCKHGGFLCWKMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(N=C2Cl)Cl)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592056 | |
| Record name | (9H-Fluoren-9-yl)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903130-16-5 | |
| Record name | 9H-Fluoren-9-ylmethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=903130-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9H-Fluoren-9-yl)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the pyrido[4,3-D]pyrimidine core through a cyclization reaction. This is followed by the introduction of the fluorenylmethyl group via a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the pyrido[4,3-D]pyrimidine core, potentially converting it into a more saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce a variety of functional groups onto the pyrido[4,3-D]pyrimidine core.
Scientific Research Applications
Chemistry: In chemistry, (9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways.
Medicine: In the field of medicine, this compound has potential applications as a therapeutic agent. Its structural features suggest that it may interact with specific molecular targets, making it a candidate for drug development.
Industry: In industrial applications, this compound can be used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrido[4,3-d]pyrimidine Derivatives
Key Structural and Functional Differences
Protecting Groups: The Fmoc group in the target compound enables deprotection under mild basic conditions (e.g., piperidine), making it suitable for stepwise solid-phase synthesis . In contrast, tert-butyl esters require acidic conditions (e.g., TFA) for removal, while benzyl esters necessitate hydrogenolysis . The bulkiness of the Fmoc group may reduce solubility in nonpolar solvents compared to smaller tert-butyl or benzyl analogs .
Reactivity: The 2,4-dichloro substitution enhances electrophilicity at both positions, enabling sequential nucleophilic displacements (e.g., with amines or alkoxides) to generate diverse analogs . Mono-chloro derivatives (e.g., tert-butyl 4-chloro analog) exhibit selective reactivity at the 4-position .
Biological Activity: 4-Anilino derivatives demonstrate potent EGFR inhibition (IC₅₀: 0.1 μM) due to the anilino group’s ability to form hydrogen bonds with kinase active sites . The dichloro-Fmoc compound’s bioactivity remains less characterized but is hypothesized to serve as a scaffold for kinase inhibitor libraries .
Synthetic Utility :
- Benzyl and tert-butyl esters are commonly used in solution-phase synthesis, whereas the Fmoc-protected compound is tailored for combinatorial chemistry or automated peptide synthesis .
Biological Activity
The compound (9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate is a novel synthetic derivative belonging to the pyrido-pyrimidine class of compounds. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
- Molecular Formula : C21H15Cl2N3O2
- Molecular Weight : 412.27 g/mol
- CAS Registry Number : 903129-86-2
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. The inhibition of DHFR disrupts the production of tetrahydrofolate, which is essential for synthesizing nucleotides necessary for DNA replication and repair .
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung carcinoma) | 10.5 | |
| MDA-MB-231 (Breast carcinoma) | 8.3 | |
| WI-38 (Normal lung fibroblast) | >50 |
These findings suggest that the compound selectively targets cancerous cells while sparing normal cells, which is a desirable characteristic in anticancer drug development.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it possesses activity against several multidrug-resistant bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 25 |
The observed antimicrobial activity highlights its potential as a lead compound for developing new antibiotics.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Key features influencing its efficacy include:
- Fluorene moiety : Enhances lipophilicity and cellular uptake.
- Dichloro substituents : Contribute to the compound's ability to interact with biological targets.
- Pyrido-pyrimidine core : Essential for DHFR inhibition and subsequent anticancer activity.
Case Studies
- In Vivo Efficacy : A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups receiving no treatment. The mechanism was linked to apoptosis induction and cell cycle arrest in cancer cells.
- Combination Therapy : Research indicates that combining this compound with existing chemotherapeutics enhances overall efficacy and reduces resistance development in cancer cells, suggesting a synergistic effect.
Q & A
Q. What are the standard synthetic routes for preparing (9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate?
Methodological Answer: The synthesis typically involves:
- Step 1: Reacting a pyrido[4,3-d]pyrimidine core with dichlorinating agents (e.g., POCl₃) to introduce chlorine at positions 2 and 4.
- Step 2: Protecting the amine group using an Fmoc (9-fluorenylmethyloxycarbonyl) group via carbamate formation under reflux with Fmoc-Cl in anhydrous dichloromethane (DCM) .
- Step 3: Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from ethanol-DMF mixtures .
Key Considerations: Monitor reaction progress using TLC and confirm regioselectivity of dichlorination via NMR.
Q. What purification techniques are optimal for isolating this compound?
Methodological Answer:
- Column Chromatography: Use silica gel with a hexane/ethyl acetate gradient (70:30 to 50:50) to resolve impurities.
- Recrystallization: Dissolve crude product in hot ethanol-DMF (9:1), cool to 4°C, and filter crystalline solids .
- Solubility Guidance: The compound’s low solubility in aqueous buffers necessitates polar aprotic solvents (e.g., DMF) for handling .
Q. How should researchers characterize this compound?
Methodological Answer:
- NMR: Confirm structure via ¹H/¹³C NMR. Key signals include Fmoc aromatic protons (7.2–7.8 ppm) and pyrimidine carbons (155–165 ppm) .
- Mass Spectrometry (MS): Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~480–500) .
- HPLC: Assess purity (>95%) with a C18 column (acetonitrile/water gradient, 0.1% TFA) .
Q. What safety protocols are critical during handling?
Methodological Answer:
- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- First Aid: For skin contact, wash immediately with soap/water. For eye exposure, irrigate with water for 15+ minutes .
- Storage: Keep in airtight containers under dry, inert conditions (N₂ atmosphere) to prevent hydrolysis .
Advanced Research Questions
Q. How do reaction conditions influence dichlorination regioselectivity in pyrido-pyrimidine systems?
Methodological Answer:
- Temperature Control: Higher temperatures (80–100°C) favor dichlorination at electron-deficient positions (e.g., C2 and C4 in pyrido-pyrimidines) due to electrophilic aromatic substitution .
- Catalyst Screening: Lewis acids (e.g., AlCl₃) enhance reactivity but may require post-reaction quenching to avoid side products .
- Validation: Compare DFT calculations (e.g., Hirshfeld charge analysis) with experimental NMR data to confirm site-specific reactivity .
Q. What strategies stabilize this compound against hydrolysis during storage?
Methodological Answer:
Q. How can computational modeling predict this compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Software Tools: Use Gaussian or ORCA for DFT calculations to map electrostatic potential surfaces (EPS) and identify electrophilic centers .
- Docking Studies: Simulate interactions with biological targets (e.g., kinase active sites) to prioritize synthetic analogs .
- Validation: Compare predicted reactivity (e.g., Fukui indices) with experimental kinetic data .
Q. How to resolve contradictions in reaction yields reported across studies?
Methodological Answer:
- Variable Screening: Replicate protocols while varying catalysts (e.g., Pd vs. Cu), solvents (DMF vs. THF), and temperatures .
- Byproduct Analysis: Use LC-MS to identify side products (e.g., dechlorinated derivatives) that reduce yields .
- Statistical Design: Apply DoE (Design of Experiments) to optimize parameters like stoichiometry and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
